2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
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Overview
Description
2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a methoxy group, a phenylprop-2-enyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 4-[(E)-3-phenylprop-2-enyl]piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylprop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the STAT3 pathway, which is involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Shares the methoxy group but lacks the piperazine ring.
2-methoxy-5-methylphenol: Similar structure but with a methyl group instead of the phenylprop-2-enyl group.
4-methoxyphenol: Lacks the piperazine and phenylprop-2-enyl groups.
Uniqueness
2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-5-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-21-10-9-19(16-20(21)24)17-23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10,16,24H,11-15,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDFLETZUYZDKU-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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